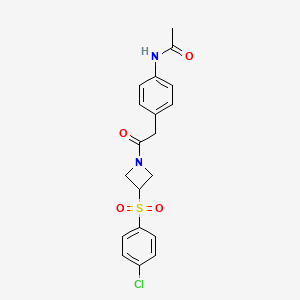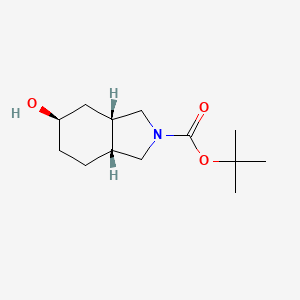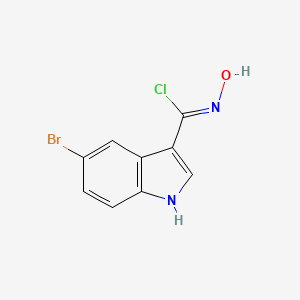![molecular formula C11H7ClF3NO B2353930 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole CAS No. 1126636-26-7](/img/structure/B2353930.png)
4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole, also known as CTPO, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, inflammation, and anxiety. The inhibition of FAAH by CTPO leads to an increase in endocannabinoid levels, which can have therapeutic effects in several diseases.
Applications De Recherche Scientifique
Oxidation Agent in Organic Synthesis
4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole derivatives, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been utilized as effective oxidizing agents. These compounds aid in the oxidation of pyrazolines to pyrazoles under mild conditions, yielding moderate to good results at room temperature (Zolfigol et al., 2006).
Synthesis of Heterocyclic Compounds
Compounds in the this compound class are crucial in synthesizing heterocyclic compounds. For example, they are used in the preparation of 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d][1,2,3]triazoles, demonstrating their versatility in chemical reactions (Korotaev et al., 2017).
Reactive Scaffolds for Synthetic Elaboration
These compounds act as reactive scaffolds for synthetic elaboration. They are used in substitution reactions to prepare various derivatives, including alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, showcasing their adaptability in creating diverse molecular structures (Patil & Luzzio, 2016).
Synthesis of Extended Heterocyclic Scaffolds
In the synthesis of extended heterocyclic scaffolds, this compound derivatives are pivotal. They enable the construction of trisubstituted oxazoles, essential for further synthetic elaboration in various chemical processes (Patil, Luzzio, & Demuth, 2015).
Antimicrobial Agent Synthesis
These compounds are used in synthesizing potential antimicrobial agents. For instance, 1,2,3-triazolyl pyrazole derivatives exhibit broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Synthesis of α-Trifluoromethyl α-Amino Acids
They are instrumental in synthesizing α-trifluoromethyl α-amino acids with aromatic and heteroaromatic side chains. This demonstrates their role in creating complex molecular structures useful in various fields, including pharmaceuticals (Burger et al., 2006).
Versatile Building Blocks for Heterocycles
These compounds are versatile building blocks for highly functionalized heterocycles, crucial in the development of new pharmaceuticals and materials (Kaupp et al., 2003).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-5-7-6-17-10(16-7)8-3-1-2-4-9(8)11(13,14)15/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPHSJDYNMUDNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2353847.png)


![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)

![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)


![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)

![Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2353860.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353865.png)
![N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2353869.png)